molecular formula C15H18BrClN2O2 B609703 1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride CAS No. 939825-12-4

1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride

Cat. No.: B609703
CAS No.: 939825-12-4
M. Wt: 373.67 g/mol
InChI Key: YSOWYXRHOAXXTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OB 24 hydrochloride involves the reaction of 4-bromophenyl ethyl ketone with ethylene glycol in the presence of an acid catalyst to form a dioxolane ring. This intermediate is then reacted with imidazole in the presence of a base to form the final product. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of OB 24 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

OB 24 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

OB 24 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

OB 24 hydrochloride exerts its effects by inhibiting heme oxygenase 1 (HO-1), an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron. By inhibiting HO-1, OB 24 hydrochloride reduces the formation of reactive oxygen species and protein carbonylation, leading to decreased cell proliferation and tumor growth in advanced prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OB 24 hydrochloride is unique due to its high selectivity for HO-1 over HO-2, making it a valuable tool in research focused on HO-1-related pathways. Its ability to synergize with other chemotherapeutic agents, such as Taxol, further enhances its therapeutic potential .

Properties

IUPAC Name

1-[[2-[2-(4-bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2.ClH/c16-14-3-1-13(2-4-14)5-6-15(19-9-10-20-15)11-18-8-7-17-12-18;/h1-4,7-8,12H,5-6,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWYXRHOAXXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCC2=CC=C(C=C2)Br)CN3C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939825-12-4
Record name OB-24 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939825124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OB-24 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2FQJ9RF5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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